molecular formula C13H15ClN2O B14175810 1H-AZEPINO(5,4,3-cd)INDOLE-2-METHANOL, 3,4,5,6-TETRAHYDRO-9-CHLORO-6-METHYL- CAS No. 3889-03-0

1H-AZEPINO(5,4,3-cd)INDOLE-2-METHANOL, 3,4,5,6-TETRAHYDRO-9-CHLORO-6-METHYL-

Cat. No.: B14175810
CAS No.: 3889-03-0
M. Wt: 250.72 g/mol
InChI Key: DCOVDJHRNPZGEB-UHFFFAOYSA-N
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Description

1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- is a complex organic compound belonging to the class of azepinoindoles. This compound is characterized by its unique structure, which includes an azepine ring fused to an indole core. The presence of a methanol group, a chlorine atom, and a methyl group further distinguishes it from other related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- can be achieved through various synthetic routes. One common method involves the reaction of serotonin derivatives with aldehydes under basic conditions to form the azepinoindole structure . Another approach utilizes the Pictet-Spengler reaction, where serotonin reacts with amines under an oxygen atmosphere to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include refluxing the reaction mixture in methanol with a base such as triethylamine under an oxygen atmosphere . The reaction time and temperature are carefully controlled to maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the indole or azepine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Azepino(5,4,3-cd)indole-2-methanol, 3,4,5,6-tetrahydro-9-chloro-6-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

3889-03-0

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

(5-chloro-9-methyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)methanol

InChI

InChI=1S/C13H15ClN2O/c1-7-8-2-3-10(14)13-12(8)9(4-5-15-7)11(6-17)16-13/h2-3,7,15-17H,4-6H2,1H3

InChI Key

DCOVDJHRNPZGEB-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C3C(=C(NC3=C(C=C2)Cl)CO)CCN1

Origin of Product

United States

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